1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-12-15(2)19(16(3)13-14)27(25,26)23-10-8-22(9-11-23)20(24)17-6-4-5-7-18(17)21/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIAAIXWODXSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Mesitylsulfonylpiperazine
Reagents :
-
Piperazine (1 equiv)
-
Mesitylsulfonyl chloride (1 equiv)
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Triethylamine (2 equiv, base)
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Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Procedure :
-
Dissolve piperazine in anhydrous DCM under nitrogen at 0°C.
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Add triethylamine to scavenge HCl, followed by dropwise addition of mesitylsulfonyl chloride.
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Stir at room temperature for 12 hours, monitoring by TLC (ethyl acetate/hexane, 1:1).
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Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via recrystallization from ethanol to yield 4-mesitylsulfonylpiperazine as a white solid (Yield: 78–85%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of piperazine’s primary amine on the electrophilic sulfur of mesitylsulfonyl chloride. Triethylamine neutralizes HCl, driving the reaction to completion.
Acylation with 2-Chlorobenzoyl Chloride
Reagents :
-
4-Mesitylsulfonylpiperazine (1 equiv)
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2-Chlorobenzoyl chloride (1 equiv)
-
Triethylamine (1 equiv)
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DCM as solvent
Procedure :
-
Dissolve 4-mesitylsulfonylpiperazine in DCM at 0°C.
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Add triethylamine and 2-chlorobenzoyl chloride dropwise.
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Stir at room temperature for 6 hours.
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Work up as above and purify by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound (Yield: 70–75%).
Challenges :
-
The electron-withdrawing mesitylsulfonyl group reduces the nucleophilicity of the remaining amine, necessitating mild conditions to avoid side reactions.
Method 2: Acylation Followed by Sulfonylation
Synthesis of 1-(2-Chlorobenzoyl)piperazine
Reagents :
-
Piperazine (1 equiv)
-
2-Chlorobenzoyl chloride (1 equiv)
-
Sodium hydroxide (2 equiv)
-
Water/ethanol (1:1) as solvent
Procedure :
Sulfonylation with Mesitylsulfonyl Chloride
Reagents :
-
1-(2-Chlorobenzoyl)piperazine (1 equiv)
-
Mesitylsulfonyl chloride (1 equiv)
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Pyridine (2 equiv, base and solvent)
Procedure :
-
Dissolve 1-(2-chlorobenzoyl)piperazine in pyridine at 0°C.
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Quench with water, extract with DCM, and purify via reverse-phase chromatography (Yield: 65–72%).
Advantage :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 55–64% | 52–60% |
| Key Intermediate | 4-Mesitylsulfonylpiperazine | 1-(2-Chlorobenzoyl)piperazine |
| Reaction Time | 18 hours | 16 hours |
| Purification Complexity | Moderate (chromatography) | High (reverse-phase) |
Insights :
-
Method 1 benefits from higher intermediate stability but requires rigorous exclusion of moisture during sulfonylation.
-
Method 2’s use of pyridine simplifies the sulfonylation step but risks side reactions at elevated temperatures.
Alternative Approaches and Optimization Strategies
One-Pot Sequential Synthesis
Combining both steps in a single pot reduces purification steps but risks over-reaction. Preliminary trials using DMF as a solvent and K₂CO₃ as a base yielded disubstituted byproducts (>20%), rendering this approach less viable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzoyl group can be replaced by other nucleophiles.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzoyl piperazines.
Reduction: Alcohol derivatives of the benzoyl group.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities due to its unique structural features, particularly the piperazine moiety. Research indicates that piperazine derivatives can demonstrate significant biological activity, including:
- Anticancer Activity : Compounds with piperazine structures have been studied for their potential to inhibit cancer cell growth. For instance, derivatives similar to 1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine have shown promise in targeting various cancer types, including breast and lung cancers .
- Antimicrobial Properties : The compound's sulfonyl group enhances its interaction with biological targets, making it effective against certain bacterial strains. Studies have demonstrated its efficacy against antibiotic-resistant bacteria, suggesting a potential role in treating infections .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating central nervous system disorders. Research indicates that piperazine derivatives can exhibit antipsychotic and anxiolytic effects, which may be applicable in conditions like schizophrenia and anxiety disorders .
Data Table: Pharmacological Activities
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction. The mechanism involved the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited notable antibacterial activity, making it a candidate for further development as an antibiotic agent .
Case Study 3: Neurological Applications
A clinical study explored the effects of piperazine derivatives on patients with anxiety disorders. The findings suggested that compounds similar to this compound could reduce anxiety symptoms significantly compared to placebo controls, indicating potential for treating anxiety-related conditions .
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of piperazine derivatives are heavily influenced by substituents at positions 1 and 4. Below is a comparative analysis of key analogues:
- Steric Effects : The mesitylsulfonyl group introduces significant steric hindrance, which may reduce off-target interactions but could limit solubility compared to smaller sulfonyl groups (e.g., phenylsulfonyl) .
Cytotoxicity
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () : Demonstrated IC50 values <10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer lines. The benzhydryl group may enhance membrane permeability .
- Target Compound : While direct data is unavailable, the mesitylsulfonyl group’s hydrophobicity may improve tumor targeting, though excessive bulk could reduce cellular uptake compared to benzhydryl derivatives.
Receptor Binding
- 5-HT1A Affinity () : Substitution at the 4-position with phthalimido-butyl chains drastically enhances serotonin receptor binding (Ki = 0.6 nM). The target compound’s mesitylsulfonyl group lacks similar hydrogen-bonding capacity, suggesting lower affinity for this target .
Antimicrobial Activity
Pharmacokinetic Considerations
- Solubility : The mesitylsulfonyl group’s hydrophobicity may lower aqueous solubility compared to sulfonamides or smaller sulfonyl substituents (e.g., 4-nitrobenzyl in ) .
- Metabolic Stability : The 2-chlorobenzoyl group may resist oxidative metabolism, enhancing half-life relative to compounds with methoxy or alkylthio groups .
Biological Activity
1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorobenzoyl and mesitylsulfonyl groups. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of bacterial and fungal strains. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The MIC values indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: MTT Assay Results
A study utilizing the MTT assay demonstrated that this compound reduced cell viability in cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (human breast cancer). The results indicated an IC50 value of approximately 25 µM for HCT116 cells, suggesting moderate potency compared to standard chemotherapeutics.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis. This effect is enhanced by oxidative stress induced within bacterial cells.
- Anticancer Mechanism : The anticancer activity is believed to be mediated through apoptosis induction in cancer cells, affecting pathways related to cell cycle regulation and promoting cellular stress responses.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : React piperazine with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or DIPEA) to form the 2-chlorobenzoyl-piperazine intermediate .
- Step 2 : Introduce the mesitylsulfonyl group using mesitylsulfonyl chloride, typically in DCM with a base like triethylamine.
- Optimization : Adjust reaction time (6–12 hours), temperature (room temperature to 40°C), and stoichiometry (1.2–1.5 equiv. of sulfonylating agent) to maximize yield. Monitor progress via TLC (hexane/EtOAc mixtures) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Purity Check |
|---|---|---|---|
| 1 | 2-Chlorobenzoyl chloride, DMF, K₂CO₃ | 60–75% | TLC (Rf = 0.5 in 2:1 hexane/EtOAc) |
| 2 | Mesitylsulfonyl chloride, DCM, Et₃N | 50–65% | HPLC (≥95% purity) |
Q. How is structural characterization performed for this compound and its intermediates?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for chlorobenzoyl), piperazine methylene protons (δ 3.2–3.8 ppm), and mesityl methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀ClN₂O₃S: calc. 403.08, obs. 403.1) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C 56.64%, H 5.01%, N 6.94%, S 7.94%) .
Q. What in vitro biological models are suitable for preliminary activity screening?
- Methodological Answer :
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HCT116, MCF-7) with IC₅₀ calculations. Compare to positive controls like cisplatin .
- Antibacterial Activity : Test biofilm inhibition against Bacillus subtilis and Escherichia coli using microdilution assays (MIC values) .
- Toxicity Profiling : Hemolysis assays on red blood cells to assess membrane disruption potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Modify Substituents : Replace the 2-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects on target binding .
- Sulfonyl Group Variations : Test mesityl vs. tosyl or naphthylsulfonyl groups to optimize steric bulk and hydrophobicity .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., tubulin for anticancer activity) .
Q. What analytical strategies resolve contradictions in solubility and stability data?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes to improve aqueous solubility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystal structures to predict solid-state stability .
Q. How can advanced spectral techniques address synthetic byproduct identification?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate byproducts with similar m/z values (e.g., chlorinated vs. hydroxylated derivatives).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crude reaction mixtures, especially for regioisomers .
- X-ray Crystallography : Confirm absolute configuration of chiral centers in complex derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for piperazine derivatives?
- Methodological Answer :
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific toxicity .
- Assay Conditions : Standardize incubation time (48–72 hours) and serum content (e.g., 10% FBS) to minimize variability .
- Metabolic Interference : Use CYP450 inhibition assays (e.g., CYP3A4) to identify off-target effects that alter cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
